Cas no 1261234-91-6 (tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate)

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate structure
1261234-91-6 structure
Product name:tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate
CAS No:1261234-91-6
MF:C14H21N2O4S2Br
Molecular Weight:425.36154
CID:1083162
PubChem ID:60137668

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate
    • tert-butyl 4-(5-bromothiophen-2-yl)sulfonyl-2-methylpiperazine-1-carboxylate
    • 4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
    • 1261234-91-6
    • A1-52149
    • AKOS015939626
    • DTXSID90733673
    • DB-371906
    • A907084
    • tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]-2-methylpiperazine-1-carboxylate
    • tert-Butyl4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate
    • tert-Butyl 4-(5-bromothiophene-2-sulfonyl)-2-methylpiperazine-1-carboxylate
    • MDL: MFCD18380503
    • インチ: InChI=1S/C14H21BrN2O4S2/c1-10-9-16(23(19,20)12-6-5-11(15)22-12)7-8-17(10)13(18)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3
    • InChIKey: WJMSHEHYSWQQDR-UHFFFAOYSA-N
    • SMILES: O=C(N1C(C)CN(S(=O)(C2=CC=C(Br)S2)=O)CC1)OC(C)(C)C

計算された属性

  • 精确分子量: 424.01261g/mol
  • 同位素质量: 424.01261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 544
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 104Ų

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate Security Information

  • 储存条件:Sealed in dry,2-8°C

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
090365-500mg
4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
1261234-91-6
500mg
£320.00 2022-03-01
Chemenu
CM372654-1g
tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate
1261234-91-6 95%+
1g
$635 2023-01-19
Ambeed
A266427-1g
tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate
1261234-91-6 95+%
1g
$641.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1779465-500mg
tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate
1261234-91-6 98%
500mg
¥5453.00 2024-08-09

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate 関連文献

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylateに関する追加情報

Comprehensive Overview of tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate (CAS No. 1261234-91-6)

The compound tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate (CAS No. 1261234-91-6) is a highly specialized sulfonyl piperazine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromothiophene moiety and a tert-butyl carboxylate group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and crop protection, aligning with current trends in green chemistry and sustainable development.

One of the key reasons for the growing interest in tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate is its role in medicinal chemistry. The bromothiophene component is known for its ability to enhance the binding affinity of molecules to biological targets, making it a popular choice for designing kinase inhibitors and GPCR modulators. This aligns with the increasing demand for targeted therapies in oncology and neurology, as evidenced by the surge in searches for "bromothiophene derivatives in drug design" and "piperazine-based pharmaceuticals" on academic databases.

From a synthetic perspective, the sulfonyl group in this compound offers excellent versatility for further functionalization. Chemists frequently explore its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic frameworks. This aspect resonates with the broader scientific community's focus on C-H activation and atom-economical synthesis, topics that dominate recent publications and conference discussions.

The tert-butyl carboxylate protecting group in CAS 1261234-91-6 provides additional synthetic advantages. It offers stability during multi-step syntheses while allowing for facile deprotection under mild acidic conditions. This characteristic makes the compound particularly valuable for parallel synthesis approaches in combinatorial chemistry, addressing the pharmaceutical industry's need for rapid library generation. Search analytics reveal growing interest in "protecting group strategies" and "high-throughput synthesis", further underscoring the relevance of this compound.

In material science applications, the thiophene-sulfonyl-piperazine architecture of this molecule shows promise for developing organic semiconductors. The conjugated system formed by the bromothiophene unit, combined with the electron-withdrawing sulfonyl group, creates interesting electronic properties that researchers are exploring for OLED materials and organic photovoltaics. This connects with the global push toward renewable energy solutions and the search for "non-fullerene acceptors" in solar cell technology.

Quality control and analytical characterization of tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate typically involve advanced techniques such as HPLC-MS and NMR spectroscopy. The bromine atom's distinct isotopic pattern in mass spectrometry provides a valuable signature for compound identification, while the piperazine protons give characteristic splitting patterns in 1H NMR. These analytical aspects respond to the increasing regulatory requirements in pharmaceutical development, where searches for "impurity profiling" and "ICH guidelines" have shown steady growth.

From a commercial availability standpoint, CAS 1261234-91-6 is typically supplied as a high-purity crystalline solid with strict specifications for residual solvents and heavy metal content. Suppliers often highlight its batch-to-batch consistency, responding to the pharmaceutical industry's emphasis on quality by design (QbD) principles. The compound's stability under standard storage conditions (-20°C in inert atmosphere) makes it practical for research applications, addressing common concerns about "compound degradation" in chemical databases.

The environmental profile of tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate has become an increasingly important consideration. Recent studies focus on its biodegradation pathways and potential ecotoxicological effects, aligning with the broader shift toward green chemistry metrics. This reflects in search trends showing rising interest in "benign by design" compounds and "sustainable synthetic routes" across scientific literature and patent filings.

Looking forward, the scientific community continues to explore novel derivatives based on the thiophene-sulfonyl-piperazine scaffold of CAS 1261234-91-6. Computational chemistry approaches, particularly molecular docking and QSAR modeling, are being employed to predict new bioactive analogs. This intersects with the explosion of interest in AI-assisted drug discovery and virtual screening methodologies, as seen in the dramatic increase in publications combining these terms over recent years.

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